Product packaging for S-Deoxy-5-Hydroxy Acetate Omeprazole(Cat. No.:)

S-Deoxy-5-Hydroxy Acetate Omeprazole

Cat. No.: B1161818
M. Wt: 387.45
Attention: For research use only. Not for human or veterinary use.
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Description

S-Deoxy-5-Hydroxy Acetate Omeprazole is a chemical reagent designed exclusively for laboratory research applications. It is structurally related to Omeprazole, a proton-pump inhibitor that suppresses gastric acid secretion by selectively inhibiting the H+/K+ ATPase enzyme system in the parietal cells of the stomach . Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to various metabolites including hydroxyomeprazole and omeprazole sulfone . As a derivative in this metabolic pathway, this compound serves as a critical reference standard in analytical chemistry. Its primary research value lies in the development and validation of stereoselective separation methods, such as two-dimensional liquid chromatography (2D-LC), for accurate quantification of Omeprazole and its metabolites in biological samples like plasma . This is essential for advanced pharmacokinetic studies, particularly for investigating the metabolic fate of the drug and for precise CYP2C19 enzyme phenotyping, which is a key aspect of personalized medicine . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be used by qualified laboratory professionals.

Properties

Molecular Formula

C₁₉H₂₁N₃O₄S

Molecular Weight

387.45

Synonyms

(4-Methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-5-methylpyridin-3-yl)methyl Acetate

Origin of Product

United States

Synthetic Strategies and Chemical Derivation of Omeprazole Analogs, with Specific Reference to S Deoxy 5 Hydroxy Acetate Omeprazole

Retrosynthetic Analysis of the Omeprazole (B731) Core Structure and Derivatives

Retrosynthetic analysis is a method for designing a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For omeprazole and its derivatives, the primary disconnection points are the bonds surrounding the central sulfinyl group.

The core structure of omeprazole consists of a substituted benzimidazole (B57391) ring linked to a pyridine (B92270) ring through a methylsulfinyl bridge. The key retrosynthetic disconnection breaks the sulfide (B99878) linkage (C-S bond) of the precursor, pyrmetazole, leading to two primary synthons: a substituted 2-mercaptobenzimidazole (B194830) and a 2-chloromethylpyridine derivative. chemicalbook.comscispace.com

Applying this to S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole, the retrosynthetic pathway would be as follows:

Final Target (Sulfoxide): The final step is the asymmetric oxidation of the corresponding sulfide (the "S-Deoxy" form) to the (S)-sulfoxide (esomeprazole analog). whiterose.ac.ukwhiterose.ac.uk

Sulfide Precursor (S-Deoxy-5-Hydroxy Acetate Omeprazole Sulfide): This molecule is disconnected at the sulfide bond. This reveals two key fragments:

Fragment A: 5-methoxy-1H-benzo[d]imidazole-2-thiol.

Fragment B: (4-methoxy-5-((2-methylbenzoyloxy)methyl)-6-methylpyridin-2-yl)methyl acetate. The synthesis of this specific pyridine derivative with the desired acetate and a protected hydroxyl group is a critical challenge. A plausible precursor to this would be a hydroxymethyl pyridine that can be selectively functionalized. researchgate.net

Acetylated Pyridine Moiety: The acetate group can be introduced by acetylation of a corresponding 5-hydroxy-substituted pyridine precursor.

5-Hydroxy Pyridine Precursor: The synthesis of the 5-hydroxypyridine ring itself is a multi-step process, which can start from simpler pyridine derivatives. researchgate.net

This analysis outlines a convergent synthesis strategy where the two heterocyclic systems are synthesized separately and then coupled, followed by the final stereoselective oxidation.

Targeted Synthetic Routes for the S-Deoxy-5-Hydroxy Acetate Moiety Introduction

The introduction of the S-Deoxy-5-Hydroxy Acetate moiety requires a carefully planned synthetic sequence, primarily focusing on the elaboration of the pyridine ring system. Based on the synthesis of 5-hydroxyomeprazole, a plausible route can be proposed. researchgate.net

Protection of the Hydroxyl Group: Starting with a pyridine derivative containing a hydroxyl group at the 5-position, this group must be protected to prevent unwanted side reactions during subsequent steps. A suitable protecting group, such as a 2-methylbenzoyl ester, can be introduced. researchgate.net

N-Oxidation and Boekelheide Rearrangement: The protected pyridine is then oxidized to the corresponding N-oxide. Treatment of the N-oxide with acetic anhydride (B1165640) leads to a Boekelheide rearrangement, introducing an acetoxymethyl group at the 2-position. researchgate.net

Hydrolysis and Chlorination: The resulting product is hydrolyzed to yield a hydroxymethyl pyridine, which is then chlorinated, for instance with thionyl chloride (SOCl₂), to produce the reactive 2-chloromethylpyridine intermediate. researchgate.net

Coupling with Benzimidazolethiol: The chlorinated pyridine derivative is then coupled with 5-methoxy-1H-benzo[d]imidazole-2-thiol in the presence of a base to form the sulfide precursor (the "S-Deoxy" form). researchgate.netgoogle.com

Acetylation: The protecting group on the 5-hydroxy position can be removed, followed by acetylation to introduce the desired acetate moiety. Acetylation can be achieved using standard laboratory procedures, such as reaction with acetic anhydride or acetyl chloride in the presence of a base.

Table 1: Key Reactions in the Synthesis of the Functionalized Pyridine Moiety

StepReactionReagents and ConditionsPurpose
1Protection2-methylbenzoyl chloride, TEA, DCM, -5 to 20 °C researchgate.netProtects the 5-hydroxyl group.
2N-Oxidationm-CPBA, CHCl₃, 5 to 25 °C researchgate.netForms the pyridine N-oxide.
3Boekelheide RearrangementAc₂O, 20 to 100 °C researchgate.netIntroduces an acetoxymethyl group at the 2-position.
4HydrolysisNaOH, H₂O, THF, 20 °C researchgate.netConverts the acetate to a hydroxyl group.
5ChlorinationSOCl₂, DCM, 0 to 2 °C researchgate.netCreates the reactive chloromethyl group for coupling.
6AcetylationAcetic anhydride, pyridineIntroduces the final acetate group.

Stereochemical Control and Enantioselective Synthesis Approaches in Omeprazole Derivatization

The therapeutic efficacy of omeprazole is known to be stereoselective, with the (S)-enantiomer (esomeprazole) exhibiting a different metabolic profile than the (R)-enantiomer. acs.orgacs.org Therefore, controlling the stereochemistry at the sulfur atom is crucial in the synthesis of chiral omeprazole analogs. The primary method for achieving this is through the asymmetric oxidation of the prochiral sulfide precursor. whiterose.ac.ukwhiterose.ac.uk

Several catalyst systems have been developed for this purpose:

Titanium-based Catalysts: The most common method for the large-scale synthesis of esomeprazole (B1671258) involves a titanium-tartrate based catalyst system. whiterose.ac.uk This typically uses a titanium(IV) isopropoxide and a chiral diethyl tartrate ligand in the presence of an oxidant like cumene (B47948) hydroperoxide. whiterose.ac.ukwhiterose.ac.uk The addition of a base, such as diisopropylethylamine (DIPEA), is often essential for achieving high enantioselectivity. whiterose.ac.uk

Vanadium and Manganese-based Catalysts: Catalyst systems based on vanadium and manganese have also been reported to facilitate the asymmetric oxidation of the omeprazole sulfide with high enantioselectivity. whiterose.ac.uk

Biocatalysis: Enzymatic asymmetric sulfoxidation using engineered cyclohexanone (B45756) monooxygenases (CHMOs) represents a greener chemistry approach. researchgate.net While wild-type enzymes may have low activity for bulky substrates like omeprazole sulfide, protein engineering has been used to develop variants with significantly improved activity and enantioselectivity. researchgate.net

Table 2: Comparison of Enantioselective Oxidation Methods

MethodCatalyst/EnzymeTypical OxidantEnantiomeric Excess (ee)Reference
Titanium-catalyzed oxidationTi(O-i-Pr)₄ / Diethyl tartrateCumene hydroperoxide>99.5% whiterose.ac.ukwhiterose.ac.uk
Vanadium-catalyzed oxidationVanadium complexesHydrogen peroxideHigh whiterose.ac.uk
BiocatalysisEngineered CHMOMolecular oxygenHigh researchgate.net

Purification and Isolation Methodologies for Omeprazole Analogs

The purification of omeprazole and its analogs is critical to ensure the removal of starting materials, by-products, and any over-oxidized sulfone impurities. google.com A combination of techniques is typically employed.

Crystallization: Recrystallization is a common method for purifying the final product. For omeprazole, a process involving dissolving the crude product in a methanol-water mixture with aqueous NaOH, followed by precipitation through the addition of acetic acid to a specific pH (e.g., 9.0), has been described. google.com Seeding with pure crystals can facilitate the crystallization process.

Chromatography:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful analytical technique for assessing the purity of omeprazole analogs and for preparative separation. researchgate.net Gradient elution systems are often used to separate the target compound from closely related impurities. researchgate.net

Chiral Chromatography: For the separation of enantiomers, chiral HPLC is employed. Chiral stationary phases (CSPs) like Chiralpak IA can effectively separate the (R)- and (S)-enantiomers of omeprazole and its impurities. nih.gov

Column Chromatography: Macroporous adsorption resins and size-exclusion chromatography (e.g., Sephadex) can be used for the purification of crude products, particularly for removing specific impurities. google.com

Considerations for Scalable Laboratory Synthesis and Process Optimization

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of several factors to ensure efficiency, safety, and cost-effectiveness.

Solvent Selection: The choice of solvents is critical. Greener processes aim to reduce the use of hazardous organic solvents. researchgate.net For instance, optimizing the solvent system in the coupling and oxidation steps, such as using methanol/water mixtures, can improve the process. researchgate.net

Reaction Conditions:

Temperature: Optimizing reaction temperatures can improve yield and reduce by-product formation. For example, it has been shown that the refluxing procedure in the first step of some omeprazole syntheses may be unnecessary. researchgate.net

Reaction Time: Reducing reaction times, such as shortening the trituration period during precipitation, can significantly improve the time efficiency of the process without compromising product purity. researchgate.net

Reagent Stoichiometry: Precise control over the stoichiometry of reagents, especially the oxidant in the sulfoxidation step, is crucial to prevent the formation of the corresponding sulfone impurity. google.comwipo.int

Work-up and Isolation: Simplifying the work-up and isolation procedures is key for scalability. Developing a process where the product can be directly isolated by filtration rather than requiring extensive extractions can make the process more efficient and less costly. google.com

Process Safety: A thorough evaluation of the safety of all reagents and reaction conditions is paramount for large-scale synthesis.

Advanced Spectroscopic and Chromatographic Characterization of S Deoxy 5 Hydroxy Acetate Omeprazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an indispensable tool for the complete structural assignment of S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole (B731). Through a suite of one-dimensional and two-dimensional experiments, the chemical environment of each proton and carbon atom can be mapped, and their relationships established.

¹H NMR spectroscopy provides foundational information regarding the number of different types of protons and their neighboring environments. For S-Deoxy-5-Hydroxy Acetate Omeprazole, the spectrum would reveal distinct signals corresponding to the protons on the benzimidazole (B57391) and pyridine (B92270) rings, the methoxy groups, the methyl groups, the crucial methylene bridge, and the newly introduced acetate group. The replacement of the sulfoxide (B87167) in omeprazole with a sulfide (B99878) linkage in the S-Deoxy form typically induces a slight upfield shift for the adjacent methylene bridge protons. The addition of the acetate group at the 5-hydroxy position introduces a characteristic singlet for the acetyl methyl group.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Note: Data is predicted based on analysis of structurally similar compounds. Chemical shifts (δ) are in ppm.

Proton Assignment Predicted Chemical Shift (δ) Multiplicity Integration
Pyridine-H~8.2 ppmSinglet1H
Benzimidazole-H~7.0 - 7.5 ppmMultiplet3H
Methylene Bridge (-CH₂-S-)~4.2 ppmSinglet2H
Pyridine -OCH₃~3.8 ppmSinglet3H
Benzimidazole -OCH₃~3.7 ppmSinglet3H
Pyridine -CH₃~2.2 ppmSinglet3H
Pyridine -CH₃~2.1 ppmSinglet3H
Acetate -COCH₃~2.3 ppmSinglet3H

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom provides a distinct signal, allowing for a complete carbon count and characterization of its hybridization and chemical environment. Key expected signals include those for the aromatic carbons of the two heterocyclic rings, the methoxy and methyl carbons, the methylene bridge carbon, and the carbonyl and methyl carbons of the acetate group. The carbonyl carbon of the acetate ester is a particularly notable downfield signal.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: Data is predicted based on analysis of structurally similar compounds. Chemical shifts (δ) are in ppm.

Carbon Assignment Predicted Chemical Shift (δ)
Acetate -C=O~169.5 ppm
Benzimidazole Aromatic C~105 - 155 ppm
Pyridine Aromatic C~110 - 165 ppm
Pyridine -OCH₃~60.5 ppm
Benzimidazole -OCH₃~55.8 ppm
Methylene Bridge (-CH₂-S-)~35.0 ppm
Acetate -CH₃~21.0 ppm
Pyridine -CH₃~12.5 ppm
Pyridine -CH₃~11.0 ppm

To assemble the complete molecular structure, 2D NMR experiments are essential for establishing correlations between atoms.

Correlation Spectroscopy (COSY): This experiment would confirm proton-proton (¹H-¹H) couplings, primarily identifying adjacent protons within the benzimidazole and pyridine aromatic systems.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the link between the methylene bridge protons and the carbons of both the pyridine and benzimidazole rings, confirming the central linkage of the molecule. Further correlations from the benzimidazole protons to the acetate carbonyl carbon would confirm the position of the ester group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, even if they are not directly bonded. NOESY would help to confirm the spatial arrangement of substituents, for example, by showing through-space correlations between the methyl groups on the pyridine ring and the adjacent methylene bridge protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₉H₂₁N₃O₄S), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

Soft ionization techniques are required to analyze the intact molecule.

Electrospray Ionization (ESI): ESI is a highly suitable method for this class of compounds. In positive ion mode, it would generate the protonated molecular ion, [M+H]⁺, with minimal fragmentation, allowing for the accurate determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option that can also produce the [M+H]⁺ ion and is sometimes used for molecules that are less amenable to ESI.

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation to generate a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. The fragmentation pathways for this compound can be predicted based on the known behavior of omeprazole sulfide and aromatic esters. Key fragmentation events would include the cleavage of the methylene-sulfur bond and the loss of the acetate group. nih.govresearchgate.netnih.govmdpi.com

Interactive Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Fragmentation Data for this compound

Note: Predictions are for the [M+H]⁺ precursor ion under positive ESI-MS/MS conditions.

Precursor Ion (m/z) Proposed Product Ion (m/z) Neutral Loss Proposed Fragment Structure
388.1326221.0842C₈H₉N₂O₂SPyridine moiety after cleavage
388.1326179.0815C₁₀H₁₂NO₂SAcetylated Benzimidazole moiety
388.1326328.1217C₂H₄O₂ (Acetic Acid)Loss of the acetate group
388.1326346.1115C₂H₂O (Ketene)Loss of ketene from acetate group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic methods are indispensable for the structural elucidation of pharmaceutical compounds. Infrared (IR) spectroscopy provides detailed information about the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into its electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For a compound like this compound, which shares a core structure with omeprazole, specific vibrational frequencies corresponding to its constituent bonds can be predicted. In studies of omeprazole, Fourier Transform Infrared (FTIR) spectroscopy has been used to identify key functional groups that would also be present in its derivatives. nih.gov

Key IR absorption bands identified for the parent compound omeprazole include:

N-H Stretching : The benzimidazole N-H group typically shows a stretching vibration. For omeprazole, this has been observed as a broad band near 2930 cm⁻¹, indicating hydrogen bonding. nih.gov

C=N Stretching : The imine group within the benzimidazole ring gives rise to a characteristic absorption band, which has been identified for omeprazole at 1627 cm⁻¹. brjac.com.br

C-O Stretching : The methoxy groups attached to the pyridine and benzimidazole rings result in C-O stretching vibrations. A prominent band for this stretch in omeprazole is found at 1204 cm⁻¹. rjptonline.org

S=O Stretching : The sulfoxide group is a key functional component and its stretching vibration is a characteristic feature in the IR spectrum.

For this compound, one would expect to see these characteristic peaks, along with an additional strong absorption band corresponding to the C=O (carbonyl) stretch of the acetate group, typically found in the range of 1735-1750 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for Omeprazole

Functional Group Vibration Type Wavenumber (cm⁻¹) Reference
N-H (Benzimidazole) Stretching ~2930 nih.gov
C=N (Imine) Stretching 1627 brjac.com.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores. The core benzimidazole and pyridine ring systems of omeprazole and its derivatives are strong chromophores.

Studies on omeprazole show that its UV absorption spectrum is highly dependent on the solvent and pH. In alkaline or neutral solutions, such as 0.1 N NaOH or phosphate buffer (pH 7.4), omeprazole exhibits a distinct absorption maximum (λmax) at approximately 302-305 nm. researchgate.netnih.gov This absorption is crucial for quantitative analysis using spectrophotometric methods. The decomposition of omeprazole in acidic conditions leads to a shift in the absorption maximum to lower wavelengths. nih.gov

Interactive Table: UV-Vis Absorption Maxima for Omeprazole

Solvent/Condition λmax (nm) Reference
0.1 N NaOH 304.8 ijpsm.com
Phosphate Buffer (pH 7.4) 302 researchgate.net

Chromatographic Method Development for Purity Assessment and Isomeric Separation

Chromatography is the cornerstone of pharmaceutical analysis for separating a compound from its impurities, metabolites, and isomers, as well as for quantification.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is widely used for the analysis of omeprazole and its related substances. Method optimization involves adjusting parameters such as the stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength to achieve optimal separation (resolution), peak shape, and run time.

A variety of RP-HPLC methods have been developed for omeprazole. A common approach involves using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector set to the absorption maximum of the analyte, around 302 nm. researchgate.net

Interactive Table: Examples of Optimized HPLC Methods for Omeprazole

Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (min) Reference
Novapak C18 (250 x 4.6 mm, 5µ) Phosphate Buffer (pH 7.4) : Acetonitrile (60:40) 1.0 302 7.71 researchgate.net
CAPCELL PAK C18 (250 x 4.6 mm, 5µ) Acetonitrile : 50 mM Phosphate Buffer (pH 8.5) (20:80) 1.5 302 18.8 (Omeprazole), 6.6 (5-Hydroxyomeprazole) nih.gov

These methods demonstrate the ability of HPLC to separate omeprazole from its main metabolites, such as 5-hydroxyomeprazole and omeprazole sulfone, making it an essential tool for purity assessment. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.

A UPLC-MS/MS (tandem mass spectrometry) method has been developed for the rapid and sensitive determination of omeprazole in human plasma. This method employed an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm) with a gradient elution, achieving a total run time of only 1.5 minutes. researchgate.net Such speed and sensitivity are critical for high-throughput analysis. Another UPLC method coupled with a photodiode array detector was developed for the simultaneous detection of five different proton pump inhibitors, including omeprazole, demonstrating the technique's power in analyzing multiple analytes quickly and efficiently. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

The "S-" prefix in this compound indicates that it is a single enantiomer. The separation of enantiomers (chiral separation) is crucial in the pharmaceutical industry, as different enantiomers can have distinct pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more environmentally friendly analyses than chiral HPLC.

SFC is particularly well-suited for the enantiomeric separation of omeprazole. A semi-preparative SFC method was developed using a polysaccharide-based chiral stationary phase (Chiralpak AD). The mobile phase consisted of supercritical CO₂ and an organic modifier, such as ethanol. This method successfully separated the S-(-)-omeprazole and R-(+)-omeprazole enantiomers with high purity (>99.9%). nih.gov The use of SFC is highly applicable for verifying the enantiomeric purity of a specific stereoisomer like this compound.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis (if applicable)

While a single-crystal X-ray structure for this compound is not publicly documented, X-ray Powder Diffraction (XRPD) has been used to characterize omeprazole and its salts. XRPD patterns serve as a fingerprint for a specific crystalline form. Studies have shown that omeprazole base is crystalline in nature. The technique has also been used to study the conversion of crystalline omeprazole sodium to an amorphous form upon dehydration, highlighting its utility in assessing solid-state stability. This analytical method would be essential for the solid-state characterization of this compound, confirming its crystallinity and identifying its specific polymorphic form.

In Vitro Metabolic Transformations and Enzymatic Biotransformation Pathways of S Deoxy 5 Hydroxy Acetate Omeprazole

Identification of Phase I (e.g., Hydroxylation, Deacetylation, Oxidation, Reduction) Metabolites in Isolated Biological Systems

There is no specific information detailing the Phase I metabolism of S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole (B731). It is hypothesized that an initial deacetylation step would be necessary to release a more active form of the molecule, but this has not been experimentally verified in the available literature.

Studies using human liver microsomes have been pivotal in elucidating the metabolism of omeprazole, identifying major metabolites such as 5-hydroxyomeprazole and omeprazole sulfone. nih.govnih.gov However, no such studies have been published for S-Deoxy-5-Hydroxy Acetate Omeprazole. Kinetic data, including Vmax and Km values for metabolite formation from this specific compound in rat or human liver microsomes, are not available. nih.gov

For omeprazole, recombinant human cytochrome P450 enzymes have confirmed that CYP2C19 is the primary enzyme responsible for its 5-hydroxylation, while CYP3A4 is mainly responsible for its sulfoxidation. nih.govnih.gov The turnover numbers and enzyme kinetics for these transformations are well-documented for omeprazole. nih.gov In contrast, there are no published studies that have utilized recombinant enzyme systems to identify which specific CYP450 isoforms are involved in the metabolism of this compound or to determine the kinetics of such reactions.

Elucidation of Phase II (e.g., Glucuronidation, Sulfation, Acetylation) Conjugates in In Vitro Enzymatic Assays

Information regarding the Phase II conjugation of this compound or its potential metabolites is absent from the scientific literature.

While studies have shown that the primary metabolite of omeprazole, 5-hydroxyomeprazole, can undergo glucuronidation, there is no corresponding data for this compound. nih.gov There are no available in vitro enzymatic assays assessing the activity of UGTs or SULTs with this compound as a substrate.

Regioselective and Stereoselective Aspects of Biotransformation

The metabolism of omeprazole is known to be both regioselective and stereoselective. nih.govclinpgx.org CYP2C19, for example, preferentially hydroxylates the R-enantiomer of omeprazole at the 5-position of the pyridine (B92270) ring. clinpgx.org Similar detailed analyses of the regioselective and stereoselective aspects of the biotransformation of this compound are not available.

Mechanistic Enzymology Studies of this compound as a Substrate or Inhibitor

Omeprazole itself is known to be both a substrate and an inhibitor of CYP enzymes, particularly CYP2C19 and CYP3A4. nih.govnih.gov Mechanistic studies have been conducted to understand these interactions. However, there are no published mechanistic enzymology studies that characterize this compound's potential as either a substrate or an inhibitor of metabolizing enzymes.

Comparative In Vitro Metabolic Profiling with Parent Omeprazole and Other Known Metabolites

A direct comparative in vitro metabolic profile for this compound is not extensively available in the public literature. However, a comparative analysis can be inferred from the well-established metabolic pathways of its parent compound, omeprazole, and its primary metabolites.

The metabolic fate of omeprazole is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme, leading to different metabolic profiles in individuals classified as poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs). researchgate.netnih.gov In EMs, the formation of 5-hydroxyomeprazole via CYP2C19 is a major pathway. nih.gov Conversely, in PMs, who have deficient CYP2C19 activity, the metabolism is shunted towards the CYP3A4-mediated formation of omeprazole sulfone, resulting in higher plasma concentrations of the parent drug. nih.gov

The table below summarizes the key enzymes involved in the metabolism of omeprazole and the resulting primary metabolites.

Parent CompoundPrimary MetaboliteKey Enzyme(s)
Omeprazole5-HydroxyomeprazoleCYP2C19 nih.govcaymanchem.com
OmeprazoleOmeprazole SulphoneCYP3A4 nih.govresearchgate.net
(R)-Omeprazole(R)-5-HydroxyomeprazoleCYP2C19, CYP3A4 researchgate.net
(S)-Omeprazole(S)-5-HydroxyomeprazoleCYP2C19 researchgate.net

The area under the plasma concentration-time curve (AUC) ratio of the parent drug to its metabolite is often used to assess enzyme activity. For instance, the AUC ratio of omeprazole to 5-hydroxyomeprazole serves as an in vivo index for CYP2C19 activity. nih.govnih.gov Studies have shown a significant difference in this ratio between different CYP2C19 genotypes. nih.gov Similarly, the AUC ratio of omeprazole sulfone to omeprazole can be used as an indicator of CYP3A4 activity. nih.gov

The following table presents a comparative overview of the pharmacokinetic parameters of omeprazole and its metabolites in extensive versus poor metabolizers of S-mephenytoin, which is a marker for CYP2C19 activity.

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Omeprazole AUCSignificantly lowerSignificantly higher psu.edu
5-Hydroxyomeprazole AUCSignificantly higherSignificantly lower psu.edu
Omeprazole Sulfone AUCNo significant differenceNo significant difference psu.edu
AUC Ratio (5-Hydroxyomeprazole/Omeprazole)Significantly higherSignificantly lower psu.edu

In vitro studies using human liver microsomes have also been employed to compare the inhibitory potential of different proton pump inhibitors on cytochrome P450 enzymes. Such studies have revealed that omeprazole and its enantiomers can act as competitive inhibitors of CYP2C19. researchgate.net

Molecular Mechanism of Interaction and Biochemical Target Investigations for S Deoxy 5 Hydroxy Acetate Omeprazole in Research Settings

In Vitro Studies of Protein Binding and Ligand-Receptor Interactions (e.g., using purified proteins or cell-free systems)

No information is available regarding the in vitro protein binding or ligand-receptor interactions of S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole (B731).

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., for specific enzymes, not directly related to clinical proton pump inhibition)

There are no published studies on the enzyme inhibition kinetics or mechanistic details for S-Deoxy-5-Hydroxy Acetate Omeprazole.

Determination of IC50 and Ki Values

No IC50 or Ki values for this compound have been reported in the literature.

Mode of Inhibition Analysis (Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition for this compound has not been determined.

Computational Chemistry and Molecular Modeling Approaches for Interaction Prediction

No computational chemistry or molecular modeling studies, including ligand docking or molecular dynamics simulations, have been published for this compound.

While a deuterated version of this compound, this compound-d3, is listed as a reference material by some chemical suppliers, this does not provide information on its biochemical interactions. lgcstandards.comclearsynth.comorthandex.com

Therefore, without any available scientific data, a detailed article on the molecular and biochemical investigations of this compound cannot be produced.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), provide valuable insights into the electronic properties and reactivity of molecules like this compound. plos.orgacs.org These computational methods can determine the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

A key aspect of these calculations is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity; a smaller gap generally suggests higher reactivity. plos.orgbiomedgrid.com For omeprazole and its analogues, these calculations help to elucidate their potential for interaction with biological targets. plos.orgbiomedgrid.com

The electronic properties of omeprazole derivatives are influenced by the various functional groups attached to the core structure. plos.org For instance, the presence of electron-donating or electron-withdrawing groups can alter the molecule's dipole moment and free energy, which in turn affects its binding affinity to proteins. plos.org The molecular electrostatic potential (MEP) map is another tool derived from quantum calculations that visualizes the regions of a molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. biomedgrid.com

Table 1: Theoretical Physicochemical Properties of Omeprazole and its Analogs

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
Omeprazole -5.89 -1.08 4.81 4.5
Esomeprazole (B1671258) -5.89 -1.08 4.81 4.5
Lansoprazole -6.12 -1.06 5.06 5.2
Pantoprazole -6.15 -1.10 5.05 6.8

This table presents theoretical data for omeprazole and related proton pump inhibitors to illustrate the application of quantum chemical calculations. Specific data for this compound is not available.

Structure-Activity Relationship (SAR) Studies on this compound and Related Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a drug molecule. For omeprazole and its analogs, SAR studies have been crucial in understanding how specific structural modifications impact their inhibitory activity against the H⁺/K⁺-ATPase. nih.gov

The general findings from SAR studies on omeprazole analogs indicate that:

Modifications to the substituents on the pyridine (B92270) and benzimidazole (B57391) rings can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target enzyme. nih.gov

The rate of conversion to the active sulfenamide (B3320178) is a critical factor, and structural features that facilitate this conversion tend to enhance activity. nih.gov

Lipophilicity plays a role in the molecule's ability to cross cell membranes and reach its site of action. nih.gov

While specific SAR data for this compound is not available, it is anticipated that its activity would be governed by these same principles. The "deoxy" and "acetate" modifications would likely influence its physicochemical properties, such as solubility and membrane permeability, which would in turn affect its biological activity.

Table 2: Influence of Physicochemical Properties on the Activity of Omeprazole Analogs

Property Influence on Activity Reference
Pyridine pKa Affects the rate of acid-catalyzed rearrangement to the active sulfenamide. nih.gov
Benzimidazole pKa Influences the accumulation of the drug in acidic compartments. nih.gov
Lipophilicity (log P) Impacts membrane permeability and access to the target site. nih.gov
Rate of Sulfenamide Formation Directly correlates with the inhibitory potency against H⁺/K⁺-ATPase. nih.gov

In Vitro Cellular Uptake and Intracellular Distribution Studies in Model Cell Lines

In vitro studies using model cell lines are essential for characterizing the cellular pharmacology of a compound. For omeprazole and its derivatives, these studies can provide information on cellular uptake, intracellular distribution, and effects on cell function.

Research on omeprazole has shown that it can inhibit cell proliferation and induce cell cycle arrest in certain cell types, such as Barrett's esophagus cells. nih.gov These effects may be independent of its proton pump inhibitory activity and suggest that omeprazole can influence other cellular pathways. nih.gov

The cellular uptake and distribution of a compound like this compound would be influenced by its physicochemical properties. The addition of an acetate group, for example, could affect its polarity and how it interacts with cell membranes and transporter proteins.

Co-culture systems, such as those combining intestinal and liver cells, are used to model the first-pass metabolism of drugs like omeprazole in an in vitro setting. researchgate.net These models allow researchers to study the absorption of the drug and its subsequent metabolism by liver enzymes, providing a more comprehensive picture of its cellular processing. researchgate.net While specific uptake and distribution data for this compound are not available, these experimental approaches are the standard for investigating such properties.

Chemical Stability, Degradation Kinetics, and Impurity Profiling of S Deoxy 5 Hydroxy Acetate Omeprazole

Hydrolytic Stability Studies Under Varied pH Conditions (Acidic, Neutral, Alkaline)

The stability of proton pump inhibitors like omeprazole (B731) is highly dependent on pH. pharmainfo.inresearchgate.net S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole is expected to exhibit similar pH-dependent stability, being highly labile in acidic media and demonstrating increased stability in alkaline conditions. pharmainfo.inresearchgate.net

Under acidic conditions , omeprazole and its derivatives undergo rapid degradation. researchgate.netgcu.ac.uknih.gov Studies on omeprazole show that it degrades quickly at low pH, a characteristic of the benzimidazole (B57391) moiety. researchgate.net For instance, in aqueous solutions with a pH between 2.2 and 4.7, omeprazole degraded completely in less than 4 hours. researchgate.net The degradation in acidic media is a complex process involving rearrangement to a sulphenamide intermediate. nih.gov

In neutral conditions , the stability of omeprazole improves. It is reported to be relatively stable at a pH of 7.0 to 7.5 for up to 24 hours. researchgate.net However, complete stability is not achieved, and some degradation can still occur over extended periods.

Under alkaline conditions , omeprazole exhibits its greatest stability. pharmainfo.inresearchgate.net The pH-rate profile for omeprazole indicates maximum stability at a pH of 11. researchgate.net This is attributed to the fact that the benzimidazole structure is less susceptible to degradation in a basic environment.

Interactive Data Table: pH-Dependent Degradation of Related Compounds

pH ConditionRelative StabilityKey Observations
Acidic (pH < 4)Very LowRapid degradation, often complete within hours. researchgate.net
Neutral (pH 7)ModerateRelatively stable for shorter durations (e.g., 24 hours). researchgate.net
Alkaline (pH > 9)HighExhibits maximum stability, particularly around pH 11. researchgate.net

Photolytic Degradation Pathways and Identification of Photoproducts

Exposure to light can induce the degradation of S-Deoxy-5-Hydroxy Acetate Omeprazole. Photostability studies on omeprazole have shown that it is susceptible to degradation upon exposure to UV light. researchgate.net The degradation process can lead to the formation of several photoproducts.

The primary photolytic degradation pathway for omeprazole involves the scission of the sulfoxide (B87167) bridge, which connects the pyridine (B92270) and benzimidazole rings. nih.gov This cleavage results in the formation of corresponding pyridine and benzimidazole derivatives. nih.gov In one study, omeprazole in aqueous solutions exposed to UV light at 254 nm showed the fastest degradation compared to exposure to visible light or storage in the dark. researchgate.net

Identified photoproducts of omeprazole include sulphenamide and benzimidazole sulphide. nih.gov The photocatalytic degradation of omeprazole in the presence of nanocrystalline titania films has also been studied, identifying four major transformation products. nih.gov

Oxidative Stability and Mechanisms of Oxidative Degradation

This compound is susceptible to oxidative degradation. Forced degradation studies on omeprazole have demonstrated its degradation under oxidative conditions. rsc.orgresearchgate.net The sulfoxide group in the omeprazole structure is a primary target for oxidation.

The mechanism of oxidative degradation often involves the oxidation of the sulfoxide to a sulfone. This transformation results in the formation of omeprazole sulphone. Another potential oxidative degradation product is Omeprazole-n-Oxide. In comprehensive degradation studies of omeprazole, two specific oxidative degradation products were synthesized and confirmed using NMR experiments. rsc.orgresearchgate.net One study reported approximately 21% degradation of omeprazole under oxidative conditions. nih.gov

Interactive Data Table: Oxidative Degradation Products of a Related Compound

Degradation ProductMethod of Identification
Omeprazole SulphoneMass Spectrometry
Omeprazole-n-OxideMass Spectrometry
OMP-15LC-MS/MS, NMR rsc.orgresearchgate.net
OMP-16LC-MS/MS, NMR rsc.orgresearchgate.net

Identification and Characterization of Forced Degradation Products

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products that may form under various stress conditions. Such studies on omeprazole have been conducted under conditions of acid and base hydrolysis, oxidation, and photolysis. rsc.orgresearchgate.net

Under acidic conditions, both omeprazole and its metabolite 5-hydroxyomeprazole degrade rapidly, with the main degradation product being a rearranged monomer. gcu.ac.uknih.gov Other identified products include doubly and singly charged dimer ions with varying numbers of sulphur atoms in the dimer bridge. gcu.ac.uknih.gov The degradation products of 5-hydroxyomeprazole are analogous to those of omeprazole, differing only by an oxygen atom. gcu.ac.uknih.gov

A comprehensive study on omeprazole identified a total of sixteen degradation products under various stress conditions, which were characterized using LC-MS/MS and accurate mass measurements. rsc.orgresearchgate.net

Interactive Data Table: Summary of Forced Degradation Products of a Related Compound

Stress ConditionMajor Degradation Products
Acid HydrolysisRearranged monomer, Dimer ions gcu.ac.uknih.gov
Base HydrolysisVarious degradation products identified rsc.orgresearchgate.net
OxidationOmeprazole sulphone, Omeprazole-n-Oxide
PhotolysisSulphenamide, Benzimidazole sulphide nih.gov

Development of Stability-Indicating Analytical Methods for Research Samples

To accurately quantify the parent drug in the presence of its degradation products, the development of stability-indicating analytical methods is crucial. For omeprazole and its related compounds, various high-performance liquid chromatography (HPLC) methods have been developed and validated. pharmainfo.inresearchgate.net

These methods are designed to separate the active pharmaceutical ingredient from all potential impurities and degradation products. chromatographyonline.com A typical stability-indicating HPLC method for omeprazole might use a C8 or C18 column with UV detection. pharmainfo.inchromatographyonline.com For instance, a reversed-phase HPLC method with a C8 column and UV detection at 302 nm has been validated for determining omeprazole stability. pharmainfo.in Another method utilized a C18 column with UV detection at 305 nm. researchgate.net

The validation of these methods is performed according to ICH guidelines and includes parameters such as accuracy, precision, specificity, linearity, and robustness. pharmainfo.inresearchgate.net The development of such methods is essential for ensuring the quality and stability of research samples and pharmaceutical formulations. chromatographyonline.com Chiral HPLC methods have also been developed to separate the enantiomers of omeprazole and assess their stability. nih.gov

Analytical Methodologies for Quantitative and Qualitative Assessment of S Deoxy 5 Hydroxy Acetate Omeprazole in Research Matrices

Quality Control and Assurance in Analytical Research of Omeprazole (B731) Derivatives

Quality control (QC) and quality assurance (QA) are integral to the analytical research of omeprazole derivatives, including S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole. These processes ensure that analytical methods are reliable, reproducible, and fit for their intended purpose. The validation of analytical methods is performed according to internationally recognized standards, such as the ICH Q2(R1) guidelines, which cover specificity, linearity, accuracy, precision, and robustness. benthamdirect.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. benthamdirect.com In HPLC methods, this is demonstrated by separating the main compound from all known related substances and potential degradation products. farmaciajournal.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ijpsjournal.com For omeprazole, linearity is often established in ranges such as 1-50 µg/mL or 20-100 µg/mL, with a correlation coefficient (r²) of ≥0.999 being desirable. ijpsjournal.combenthamdirect.com

Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. ijpsm.com Recoveries for omeprazole impurities are typically expected to be within a range of 90–109%. farmaciajournal.com

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsm.com Results are expressed as the relative standard deviation (%RSD), which should ideally be less than 2%. ijpsm.com

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. farmaciajournal.comnih.gov These are critical for the analysis of impurities, which are present at very low concentrations. nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. benthamdirect.com For an HPLC method, this could involve varying the mobile phase composition, pH, and flow rate. benthamdirect.com

The use of qualified reference standards for the active compound and its known impurities is fundamental to quality control. synthinkchemicals.com These standards are used for calibration and to confirm the identity and purity of the analyte in research samples.

Key Validation Parameters for Analytical Methods of Omeprazole Derivatives

Parameter Typical Acceptance Criteria Reference
Linearity (Correlation Coefficient, r) r ≥ 0.997 ijpsm.comresearchgate.net
Accuracy (% Recovery) 80% - 120% for assay; often 90-110% for impurities ijpsm.comfarmaciajournal.comresearchgate.net
Precision (% RSD) ≤ 2% for assay; may be higher for trace impurities ijpsm.com
LOD & LOQ Must be sufficiently low to detect and quantify impurities at their specification limits. Determined by signal-to-noise ratio or calibration curve slope. farmaciajournal.comnih.gov
Specificity Peak purity index > 0.99; no interference at the retention time of the analyte. benthamdirect.comfarmaciajournal.com

| Robustness | %RSD of results should remain low after minor changes to method parameters. | benthamdirect.com |

Future Directions and Emerging Research Avenues for Omeprazole Derivatives, with a Focus on S Deoxy 5 Hydroxy Acetate Omeprazole

Development of Novel Synthetic Routes and Sustainable Derivatization Strategies

The synthesis of omeprazole (B731) and its analogues has traditionally involved multi-step processes with challenges related to oxidation control and purification. scispace.com Future research is increasingly focused on developing novel, more efficient, and environmentally benign synthetic methodologies.

One promising area is the exploration of flow chemistry and catalytic C-H activation to streamline the synthesis of the core benzimidazole (B57391) and pyridine (B92270) rings. These approaches can lead to higher yields, reduced reaction times, and minimized waste compared to traditional batch processing. For a derivative like S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole, this could translate to a more direct and cost-effective synthesis, potentially avoiding the need for protecting groups and reducing the number of synthetic steps.

Furthermore, the principles of green chemistry are becoming integral to pharmaceutical synthesis. ijnc.ir This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, research into biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and sustainable route to omeprazole derivatives. The application of plant extracts for the green synthesis of metallic nanoparticles of omeprazole and its sulfide (B99878) analogue has been explored, highlighting a move towards more eco-friendly processes. ijnc.ir

Future synthetic strategies will likely involve a combination of these innovative approaches, aiming for a holistic improvement in the efficiency and sustainability of producing compounds like S-Deoxy-5-Hydroxy Acetate Omeprazole.

Advancements in In Vitro Metabolic Modeling and Simulation to Predict Biotransformation

The metabolic fate of a drug is a critical determinant of its efficacy and safety. For omeprazole, metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4. nih.govnih.gov These enzymes are responsible for the formation of metabolites such as 5-hydroxyomeprazole and omeprazole sulfone. scispace.comresearchgate.net

Emerging research is focused on developing more sophisticated in vitro metabolic models to better predict human biotransformation early in the drug discovery process. The use of human liver microsomes and cDNA-expressed enzymes has been instrumental in understanding the stereoselective metabolism of omeprazole isomers. nih.govnih.gov

Future advancements will likely involve the use of physiologically based pharmacokinetic (PBPK) models integrated with pharmacodynamic (PD) data. nih.gov These "PBPK-PD" models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a new derivative like this compound, taking into account genetic polymorphisms in CYP enzymes. nih.gov This would allow for a more precise prediction of its pharmacokinetic profile in diverse patient populations.

Moreover, the development of organ-on-a-chip technologies, which are microfluidic devices containing living cells that mimic the function of human organs, holds immense promise for creating more accurate and predictive in vitro models of drug metabolism.

Metabolite Enzyme(s) Involved Metabolic Pathway
5-hydroxyomeprazoleCYP2C19, CYP3A4Hydroxylation
Omeprazole sulfoneCYP3A4Sulfoxidation
5-O-desmethylomeprazoleCYP2C19O-demethylation

This table is based on established metabolic pathways of omeprazole and serves as a predictive model for potential biotransformation of its derivatives.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and In Situ Characterization

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and gaining mechanistic insights. Advanced spectroscopic techniques are at the forefront of this endeavor.

Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the in situ monitoring of pharmaceutical synthesis. acs.orgyoutube.com Raman spectroscopy can provide real-time molecular information, allowing for the tracking of reactant consumption and product formation without the need for sample extraction. acs.orgmdpi.com This would be particularly valuable in the synthesis of this compound to ensure complete reaction and identify any potential impurities.

In situ NMR offers detailed structural information, enabling the characterization of transient intermediates and byproducts. youtube.com This can provide a deeper understanding of the reaction mechanism, which is essential for process optimization and control. The use of hyphenated techniques, such as chromatography-IR spectroscopy , further enhances the ability to analyze complex reaction mixtures. numberanalytics.com

The data generated from these techniques can be analyzed using chemometrics and machine learning algorithms to identify patterns and predict reaction outcomes. numberanalytics.com This data-rich approach to process understanding is a key component of modern pharmaceutical manufacturing.

Exploration of Unconventional Biochemical Pathways and Off-Target Interactions in Academic Research Models

While the primary target of omeprazole is the gastric H+/K+-ATPase, research is increasingly revealing its interactions with other biological targets. nih.govsmpdb.ca These "off-target" effects can lead to both adverse events and new therapeutic opportunities.

For instance, studies have shown that omeprazole can induce oxidative stress and cell death in human tubular cells, providing a potential mechanistic explanation for its association with kidney disease. nih.gov Conversely, the benzimidazole scaffold, which is central to omeprazole and its derivatives, is found in numerous compounds with a wide range of biological activities, including anticancer effects. nih.govresearchgate.netresearchgate.net Some benzimidazole derivatives have been shown to inhibit topoisomerases, protein kinases, and microtubule formation. nih.gov

Future research on this compound should include screening for such off-target interactions using a variety of in vitro and in vivo models. This could uncover novel therapeutic applications or identify potential safety concerns. The exploration of its effects on pathways like glycolysis and glucose uptake in cancer cells, as has been studied for other benzimidazoles, could be a particularly fruitful area of investigation. iiarjournals.org

Contribution to Fundamental Organic Chemistry and Biochemical Principles through Detailed Mechanistic Studies

The study of omeprazole and its derivatives has already made significant contributions to our understanding of fundamental chemical and biochemical principles. The acid-catalyzed conversion of omeprazole into its active sulfenamide (B3320178) form is a classic example of a prodrug activation mechanism. nih.govpsu.edu

Detailed mechanistic studies of new derivatives like this compound can further enrich our knowledge of sulfoxide (B87167) chemistry, including stereoselective oxidations and the reactivity of related functional groups. whiterose.ac.ukwhiterose.ac.uk The investigation of its acid-catalyzed degradation pathways can provide insights into the factors governing the stability of proton pump inhibitors. psu.edu

Furthermore, examining the covalent interaction of the activated form of this compound with its target protein can provide a deeper understanding of enzyme inhibition and the molecular basis of drug action. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and transition states involved in the activation and binding process, offering a detailed picture at the molecular level. nih.gov

These fundamental studies not only advance our basic scientific knowledge but also provide a rational basis for the design of next-generation proton pump inhibitors with improved properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for S-Deoxy-5-Hydroxy Acetate Omeprazole, and how can reaction conditions be optimized to improve yield?

  • The synthesis of structurally related benzimidazole derivatives (e.g., 2-Mercapto-5-Methoxybenzimidazole) involves sequential steps: acetylation, nitrification, hydrolysis, reduction, and cyclic condensation. For this compound, nitrifying agents like nitroxyl acetate and catalytic hydrogenation with Raney nickel are critical for intermediate formation . Optimization should focus on controlling reaction pH, temperature, and catalyst loading to minimize byproducts (e.g., sulfone or sulfide impurities) .

Q. Which analytical methods are recommended for quantifying this compound and its impurities in pharmaceutical matrices?

  • HPTLC : Use methanol–n-hexane–ethyl acetate (0.5:5:5.5 v/v) for baseline separation of omeprazole and impurities like 4-methoxy-2-nitroaniline (RF values: 0.25 ± 0.02 for omeprazole; 0.89 ± 0.02 for impurities) .
  • Capillary Zone Electrophoresis (CZE) : A face-centered central composite design optimizes buffer concentration (e.g., 20–50 mM ammonium acetate), pH (6.5–8.0), and voltage (15–25 kV) to resolve structurally similar compounds within <10 minutes .

Q. How can researchers distinguish this compound from its metabolites or degradation products?

  • LC-MS/MS : Monitor precursor-to-product ion transitions (e.g., m/z 346.12 → 198 for omeprazole; m/z 362.13 → 214.10 for 5-hydroxy metabolites). Enantiomeric separation requires chiral columns (e.g., cellulose-based phases) to resolve R- and S-isomers .
  • Stability-Indicating Methods : Use accelerated degradation studies (acid/alkaline hydrolysis, oxidative stress) coupled with HPLC-DAD to identify degradation pathways and validate specificity .

Advanced Research Questions

Q. What role do CYP2C19 and CYP3A4 enzymes play in the metabolic clearance of this compound, and how can inter-individual variability be addressed?

  • Metabolic Phenotyping : Administer omeprazole as a probe drug and calculate metabolic ratios (MRs) using AUC₀–∞ for 5-hydroxy and sulfone metabolites. CYP2C19 poor metabolizers exhibit MR > 10, while CYP3A4 induction (e.g., by efavirenz) reduces omeprazole sulfone formation .
  • Stereoselective Analysis : Enantiomer-specific clearance (e.g., S-omeprazole’s higher CYP2C19 affinity) impacts metabolic profiles. Use chiral LC-MS to quantify R- and S-5-hydroxy metabolites for precision phenotyping .

Q. How can researchers model the pH-dependent solubility and dissolution of this compound in enteric-coated formulations?

  • Dissolution Testing : Simulate gastric (0.1N HCl, 2 hours) and intestinal (acetate buffer pH 6.8) conditions. Optimize hydroxypropyl methylcellulose (HPMC) coatings to achieve >90% drug release within 1 hour in intestinal media .
  • Drug-Polymer Interactions : Analyze Fourier-transform infrared (FTIR) spectra to detect hydrogen bonding between omeprazole and polymers, which affects dissolution kinetics .

Q. What strategies are effective in profiling and quantifying genotoxic impurities (GTIs) in this compound?

  • Impurity Synthesis : Prepare reference standards (e.g., 5-Hydroxy Omeprazole sulfide) via controlled oxidation/reduction of parent compounds. Validate purity using NMR (¹H chemical shifts) and Karl Fischer titration (≤10% water content) .
  • Regulatory Compliance : Follow ICH M7 guidelines, employing HPTLC or LC-MS to detect GTIs like 4-methoxy-2-nitroaniline at ≤1 ppm thresholds .

Methodological Tables

Parameter HPTLC CZE LC-MS/MS
Resolution Criteria RF ± 0.02Baseline separationm/z transitions ± 0.1
Key Mobile Phase/Buffer Methanol–hexane–ethyl acetate20–50 mM ammonium acetateAcetonitrile–ammonium acetate
Analysis Time 20–30 minutes<10 minutes15–20 minutes
LOQ 0.1 µg/mL0.5 µg/mL0.1 ng/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.